molecular formula C8H7Cl3N2O2 B187271 N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide CAS No. 6945-03-5

N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide

Cat. No. B187271
CAS RN: 6945-03-5
M. Wt: 269.5 g/mol
InChI Key: MRIKZTIOXMGKPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide, also known as TCEP, is a reducing agent used in biochemical and physiological research. TCEP is a water-soluble compound and is widely used in laboratory experiments due to its unique properties.

Mechanism of Action

N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide works by reducing disulfide bonds in proteins and peptides. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide reacts with the sulfur atoms in the disulfide bonds, breaking the bond and forming a thiol group. The thiol group is more reactive than the disulfide bond, making it easier to analyze and manipulate the protein or peptide.
Biochemical and Physiological Effects:
N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide has several biochemical and physiological effects. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide is a reducing agent, which means it can reduce oxidative stress in cells. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide has been shown to protect cells from oxidative damage and reduce inflammation. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide has also been shown to improve the stability of proteins and peptides, making them more accessible for analysis.

Advantages and Limitations for Lab Experiments

N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide has several advantages for lab experiments. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide is water-soluble, making it easy to use in aqueous solutions. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide is also stable at a wide range of temperatures and pH levels, making it suitable for use in a variety of experimental conditions. However, N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide has some limitations. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide can interfere with some biochemical assays, such as the Bradford assay, which measures protein concentration. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide can also interfere with some mass spectrometry analyses, making it necessary to remove N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide before analysis.

Future Directions

N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide has several potential future directions. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide can be modified to improve its stability and effectiveness in reducing disulfide bonds. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide can also be used in combination with other reducing agents to improve their effectiveness. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide can also be used in vivo to reduce oxidative stress and inflammation. Further research is needed to explore the potential applications of N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide in vivo and to develop new methods for using N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide in biochemical research.
Conclusion:
N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide is a reducing agent widely used in biochemical and physiological research. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide is synthesized through the reaction between nicotinamide and trichloroacetaldehyde and is used to reduce disulfide bonds in proteins and peptides. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide has several biochemical and physiological effects, including reducing oxidative stress and inflammation. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide has several advantages for lab experiments, including its water solubility and stability. However, N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide also has some limitations, including its interference with some biochemical assays. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide has several potential future directions, including modification to improve its effectiveness and use in vivo to reduce oxidative stress and inflammation.

Synthesis Methods

N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide can be synthesized through the reaction between nicotinamide and trichloroacetaldehyde. The reaction takes place in the presence of sodium borohydride and sodium hydroxide. The reaction produces N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide as a white crystalline powder, which is then purified through recrystallization. The synthesis method of N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide is simple and efficient, making it a popular reducing agent in biochemical research.

Scientific Research Applications

N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide is widely used in biochemical research as a reducing agent. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide is used to reduce disulfide bonds in proteins and peptides, making them more accessible for analysis. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide is also used to stabilize proteins by preventing the formation of disulfide bonds. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide is used in a variety of applications, including protein purification, protein crystallization, and mass spectrometry analysis.

properties

CAS RN

6945-03-5

Product Name

N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide

Molecular Formula

C8H7Cl3N2O2

Molecular Weight

269.5 g/mol

IUPAC Name

N-(2,2,2-trichloro-1-hydroxyethyl)pyridine-3-carboxamide

InChI

InChI=1S/C8H7Cl3N2O2/c9-8(10,11)7(15)13-6(14)5-2-1-3-12-4-5/h1-4,7,15H,(H,13,14)

InChI Key

MRIKZTIOXMGKPT-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)NC(C(Cl)(Cl)Cl)O

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC(C(Cl)(Cl)Cl)O

Other CAS RN

6945-03-5

Origin of Product

United States

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